molecular formula C17H19N3O2 B7498979 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one

2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one

Cat. No.: B7498979
M. Wt: 297.35 g/mol
InChI Key: PXBXJMOHVJVCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a pyridazinone derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one is thought to involve its ability to selectively inhibit the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism of action has been shown to be highly selective for DAT, with little to no effect on other neurotransmitter transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward-related behavior, and improved cognitive function. These effects are thought to be mediated by the increased dopaminergic signaling resulting from DAT inhibition.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one in lab experiments is its selectivity for DAT, which allows for the specific manipulation of dopaminergic signaling. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are a number of potential future directions for research on 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one. One area of interest is the role of this compound in addiction and substance abuse, as dopaminergic signaling is thought to play a key role in these processes. Additionally, this compound may have potential applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease and depression. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one can be synthesized through a variety of methods, including the reaction of 2-methyl-6-nitropyridazin-3-one with phenylpiperidine-4-carboxylic acid. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product can then be purified using standard techniques such as column chromatography.

Scientific Research Applications

2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of this compound is in the study of the dopamine system, as it has been shown to selectively inhibit the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

Properties

IUPAC Name

2-methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBXJMOHVJVCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.